Product packaging for Methyl 5-ethenylpyridine-3-carboxylate(Cat. No.:CAS No. 38940-67-9)

Methyl 5-ethenylpyridine-3-carboxylate

Cat. No.: B3133427
CAS No.: 38940-67-9
M. Wt: 163.17 g/mol
InChI Key: UAVVZJIMFHIEJV-UHFFFAOYSA-N
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Description

Significance of Functionalized Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

The pyridine ring is a fundamental nitrogen-containing heterocycle that serves as a core scaffold in a vast array of important substances. nih.govnih.gov Its structural motif is found in numerous natural products, including vitamins and alkaloids, as well as a significant number of FDA-approved pharmaceuticals and advanced agrochemicals. nih.govlifechemicals.com The process of introducing functional groups at various positions on this ring—creating functionalized pyridine derivatives—is a cornerstone of modern chemistry, as it allows for the precise tuning of a molecule's chemical and physical properties. nih.gov

In the realm of organic synthesis, functionalized pyridines are indispensable tools. They act as versatile intermediates and building blocks for constructing more elaborate molecular architectures. nbinno.com The electron-deficient nature of the pyridine ring, combined with the specific electronic properties of its substituents, dictates its reactivity, enabling a wide range of chemical transformations. nih.govresearchgate.net Chemists leverage these properties to forge complex bonds and assemble molecules for applications ranging from medicinal chemistry to catalysis. nbinno.comrsc.org

In materials science, the unique characteristics of functionalized pyridines are harnessed to create novel materials with tailored functionalities. The nitrogen atom in the pyridine ring can coordinate with metal ions, making these compounds excellent ligands for developing catalysts and functional materials. researchgate.netrsc.org When incorporated into polymers or larger frameworks, pyridine derivatives can impart specific electronic, optical, or thermal properties, leading to the development of advanced materials for use in electronics, sensors, and nanotechnology. smolecule.com

Overview of the Chemical Structure of Methyl 5-ethenylpyridine-3-carboxylate and its Core Research Interest

The chemical structure of this compound, with the molecular formula C₉H₉NO₂, is key to its utility. It features a central six-membered pyridine ring. Attached to the 3-position of this ring is a methyl carboxylate group (-COOCH₃), while the 5-position is substituted with an ethenyl group (-CH=CH₂), also known as a vinyl group. evitachem.com This specific arrangement of an electron-withdrawing ester group and a reactive, polymerizable vinyl group on the same heterocyclic scaffold is the primary source of its research interest.

The core research focus on this compound is centered on its role as a functional monomer and a versatile synthetic intermediate. smolecule.comevitachem.com

Polymer Science: The presence of the vinyl group allows the molecule to undergo polymerization, creating novel polymers with pyridine units integrated directly into the polymer backbone. These polymers can possess unique properties and can be further modified post-polymerization via the ester or nitrogen functionalities.

Organic Synthesis: As a bifunctional molecule, it serves as a valuable building block for synthesizing more complex compounds. smolecule.com The vinyl group can participate in various addition and coupling reactions, such as the Heck or Suzuki-Miyaura reactions, while the ester group can be hydrolyzed or converted to other functional groups. smolecule.comevitachem.com

Materials Development: The conjugated system involving the vinyl group and the pyridine ring suggests potential for interesting optoelectronic properties. smolecule.com This has led to investigations into its use in developing organic materials for applications such as dyes or sensors. smolecule.com

The synthesis of this compound can be achieved through several established chemical routes, each with its own set of conditions and outcomes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Table 1: Selected Synthesis Methods for this compound

Synthesis MethodKey Reagents & CatalystsTypical Reaction YieldsKey Features
Palladium-Catalyzed Cross-Coupling 5-bromonicotinic acid derivatives, vinylboronic acids, Palladium catalyst, K₂CO₃ base65% to 85%A common and efficient method for introducing the ethenyl group onto the pyridine ring. smolecule.com
Esterification 5-ethenylpyridine-3-carboxylic acid, methanol (B129727), acid catalyst (e.g., H₂SO₄)80% to 90% purityA direct method to form the methyl ester from the corresponding carboxylic acid. smolecule.com
Condensation Reaction 3-pyridinecarboxaldehyde, vinyl acetate, Lewis acid catalyst (e.g., ZnCl₂)VariesInvolves the formation of the ethenyl group through a condensation pathway. smolecule.comevitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B3133427 Methyl 5-ethenylpyridine-3-carboxylate CAS No. 38940-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-ethenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVVZJIMFHIEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337873
Record name Methyl 5-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38940-67-9
Record name Methyl 5-ethenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Pyridine 3 Carboxylate Derivatives

Classical and Modern Approaches to Pyridine (B92270) Ring Construction

The synthesis of the pyridine ring is a well-established field, yet it continues to evolve with the development of more efficient and versatile methodologies. These approaches can be broadly categorized into condensation strategies, which build the ring through a series of intermolecular reactions, and cycloaddition reactions, which form the heterocyclic core in a concerted or stepwise cyclic process.

Condensation Strategies for Pyridine Core Formation

Condensation reactions are among the most traditional and widely used methods for constructing the pyridine nucleus. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds, enamines, and ammonia (B1221849) or its derivatives.

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic pyridine ring. wikipedia.org

The classical Hantzsch synthesis, however, has several drawbacks, including often harsh reaction conditions, long reaction times, and modest yields. wikipedia.org To address these limitations, numerous modifications have been developed. Modern approaches have focused on improving efficiency and environmental friendliness. For instance, microwave-assisted synthesis has been shown to accelerate the reaction. wikipedia.org Researchers have also explored greener methodologies by using alternative solvents, such as aqueous micelles, or employing catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation to achieve high yields. wikipedia.org Another modification involves a one-pot synthesis approach that includes direct aromatization using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org

A key variation is the Knoevenagel–Fries modification, which allows for the synthesis of unsymmetrical pyridine compounds, expanding the scope of the original reaction. wikipedia.org

Table 1: Comparison of Classical and Modern Hantzsch Pyridine Synthesis Conditions

Feature Classical Hantzsch Synthesis Modern Modifications
Catalyst Typically none or weak acid/base p-toluenesulfonic acid (PTSA), Ionic Liquids, Bentonitic Clay wikipedia.orgresearchgate.net
Solvent Refluxing ethanol scispace.com Aqueous micelles, Solvent-free conditions, Greener solvents wikipedia.orgresearchgate.net
Energy Source Conventional heating Microwave irradiation, Ultrasonic irradiation wikipedia.org
Reaction Time Long (hours to days) Short (minutes to hours) researchgate.net
Yield Often low to moderate Generally good to excellent wikipedia.orgresearchgate.net

| Aromatization | Separate oxidation step required | One-pot aromatization with oxidizing agents (e.g., FeCl₃) wikipedia.org |

The Bohlmann-Rahtz pyridine synthesis provides a versatile two-step method for generating substituted pyridines. organic-chemistry.orgwikipedia.org Discovered by Ferdinand Bohlmann and Dieter Rahtz in 1957, the process begins with the condensation of an enamine with an ethynylketone. jk-sci.comsynarchive.com This initial step forms an aminodiene intermediate, which subsequently undergoes a heat-induced E/Z isomerization followed by a cyclodehydration to yield the final 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com

A significant advantage of the Bohlmann-Rahtz synthesis over the Hantzsch method is that it directly produces the aromatic pyridine ring, bypassing the need for a separate oxidation step. organic-chemistry.org However, the original protocol has limitations, such as the high temperatures required for the final cyclodehydration and the need to purify the intermediate, which have restricted its widespread use. organic-chemistry.org

Recent advancements have successfully addressed some of these drawbacks. researchgate.net The introduction of acid catalysis, using either Brønsted or Lewis acids, has been shown to promote the cyclodehydration at significantly lower temperatures. organic-chemistry.org Catalysts such as acetic acid, Amberlyst-15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) have proven effective. organic-chemistry.orgjk-sci.com Furthermore, to circumvent the issue of enamine availability, a three-component variation has been developed where the enamine is generated in situ from a ketone and an amino group source like ammonium acetate. organic-chemistry.orgjk-sci.com

Table 2: Catalysts and Conditions in Modified Bohlmann-Rahtz Synthesis

Catalyst/Condition Purpose Reference
Acetic Acid Promotes conjugate addition and cyclodehydration in a single step organic-chemistry.org
Amberlyst-15 Allows for milder conditions and simple work-up organic-chemistry.org
Ammonium Acetate In situ generation of enamines jk-sci.com
Ethanol (Solvent) Favored protic, polar solvent for milder, acid-free conditions organic-chemistry.org

| Microwave Assistance | Accelerates the reaction rate | researchgate.net |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is a key step in various multi-component syntheses of polysubstituted pyridines. wikipedia.orgthieme-connect.com In these sequences, an aldehyde and an active methylene (B1212753) compound, such as malononitrile, first undergo a Knoevenagel condensation. thieme-connect.com

The resulting product then acts as a Michael acceptor, reacting with a 1,3-dicarbonyl compound in a subsequent Michael-type condensation. thieme-connect.com The final pyridine ring is formed after tautomerization, cyclization, and oxidation. thieme-connect.com The versatility of this approach allows for the synthesis of a wide array of pyridines by varying the aldehyde, the active methylene compound, and the 1,3-dicarbonyl species. thieme-connect.com

A notable variant is the Doebner modification, which utilizes pyridine as a solvent. wikipedia.orgorganic-chemistry.org When one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid), the condensation in pyridine is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org While traditionally employing pyridine as the solvent, recent studies have explored alternatives like triethylamine (TEA) in toluene to avoid the use of carcinogenic pyridine. rsc.org

Cycloaddition Reactions for Heterocyclic Ring Formation

Cycloaddition reactions offer a powerful and often convergent strategy for the construction of six-membered rings. In the context of pyridine synthesis, Diels-Alder type reactions are particularly relevant, providing direct access to the core heterocyclic structure.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. While normal electron-demand Diels-Alder reactions can be used to form pyridine precursors, they are often difficult to achieve in high yield due to unfavorable electronics. acsgcipr.org

More successful for the synthesis of pyridines are inverse-electron-demand Diels-Alder (IEDDA or DAINV) reactions. acsgcipr.orgwikipedia.org This variant involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org In this scenario, the pyridine nitrogen is typically part of an electron-deficient diene system, such as a 1,2,4-triazine, a 1,2,4,5-tetrazine, or a substituted pyrimidine. acsgcipr.orgnih.gov

The reaction proceeds through several steps:

A [4+2] cycloaddition to form an initial bicyclic adduct. nih.gov

A retro-Diels-Alder reaction that involves the extrusion of a small, stable molecule like nitrogen (N₂) or hydrogen cyanide (HCN). acsgcipr.orgwur.nl

Aromatization to yield the final substituted pyridine ring. acsgcipr.org

This sequential cycloaddition-elimination strategy is highly effective for assembling highly substituted and functionalized pyridine rings that are often found in complex natural products. nih.govsigmaaldrich.com Intramolecular versions of this reaction are also known and are generally more facile, requiring milder conditions than their intermolecular counterparts. acsgcipr.org

Metal-Catalyzed Cycloadditions

Transition-metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a highly efficient and atom-economical method for the synthesis of substituted pyridines. This approach typically involves the cocyclization of two alkyne molecules with a nitrile. Cobalt and nickel complexes are frequently employed as catalysts in these transformations. For instance, cobalt(II) iodide in the presence of a phosphine ligand and a reducing agent like zinc can effectively catalyze the cycloaddition of various nitriles and diarylacetylenes to furnish a wide range of polyarylated pyridines. nih.gov Similarly, nickel-based catalytic systems, often in the presence of a Lewis acid co-catalyst, have been developed for the [2+2+2] cycloaddition of alkyne-nitriles with alkynes, providing an efficient route to fused pyridines under mild conditions. nih.gov

The regioselectivity of these cycloadditions is a critical aspect, and the choice of catalyst, ligands, and substrates plays a crucial role in determining the final substitution pattern of the resulting pyridine ring. While this method is powerful for generating highly substituted pyridines, achieving specific substitution patterns required for certain pyridine-3-carboxylate targets can be challenging and often depends on the strategic design of the alkyne and nitrile precursors.

Annulation Reactions and Ring-Closing Procedures

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, represent another key strategy for pyridine synthesis. These methods can offer excellent control over the regiochemistry of the final product. For example, the reaction of anthranilic esters with N-pyridyl ureas can lead to the formation of quinazolin-2,4(1H,3H)-diones, which can be further transformed into pyridine-containing fused systems. nih.gov

Ring-closing metathesis (RCM) has also been utilized as a powerful tool for the synthesis of various unsaturated nitrogen heterocycles, including those that can be precursors to or derivatives of pyridines. nih.govwikipedia.orgeurekaselect.com This reaction typically involves the intramolecular metathesis of a diene or enyne substrate using ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org While direct synthesis of the aromatic pyridine ring via RCM is not typical, this method is instrumental in preparing dihydropyridines and other cyclic precursors that can be subsequently oxidized to the corresponding aromatic pyridine derivatives. The functional group tolerance of modern RCM catalysts allows for the presence of ester functionalities, making it a viable, albeit indirect, route to certain pyridine-3-carboxylate structures.

Targeted Synthesis of Methyl 5-ethenylpyridine-3-carboxylate

The synthesis of this compound, also known as methyl 5-vinylnicotinate, can be approached through several distinct pathways. These routes generally involve either the construction of the substituted pyridine ring followed by esterification or the introduction of the ethenyl (vinyl) group onto a pre-existing pyridine-3-carboxylate scaffold.

Direct Esterification of 5-Ethenylpyridine-3-carboxylic Acid

One of the most straightforward methods for the preparation of this compound is the direct esterification of 5-ethenylpyridine-3-carboxylic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions. The Fischer esterification, a classic method for ester synthesis, is directly applicable here. smolecule.com

CatalystAlcoholConditionsYield
Sulfuric AcidMethanolRefluxGood to Excellent
p-Toluenesulfonic AcidMethanolRefluxGood to Excellent
Solid Acid Catalysts (e.g., Zr/Ti)MethanolVariesGood

This table presents typical conditions for the direct esterification of a carboxylic acid to its methyl ester. Specific yields can vary based on the exact substrate and reaction scale.

Recent advancements have also explored the use of solid acid catalysts, such as zirconium-titanium mixed oxides, which offer advantages in terms of catalyst recovery and reuse. mdpi.com

Nitrile Hydrolysis and Subsequent Esterification Pathways

An alternative route to this compound involves the hydrolysis of a corresponding nitrile precursor, 5-ethenyl-3-cyanopyridine. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The resulting 5-ethenylpyridine-3-carboxylic acid can then be esterified as described in the previous section. smolecule.com

This two-step approach can be advantageous when the nitrile precursor is more readily accessible than the carboxylic acid. The hydrolysis step is a well-established transformation in organic synthesis, and the subsequent esterification follows standard procedures.

Introduction of the Ethenyl Moiety via Alkene Addition Reactions

The ethenyl group can be introduced onto a pre-functionalized pyridine ring through powerful carbon-carbon bond-forming reactions, most notably the Heck and Stille coupling reactions. These methods typically start from a halogenated pyridine-3-carboxylate derivative, such as methyl 5-bromopyridine-3-carboxylate.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In the context of this compound synthesis, this would typically involve the reaction of methyl 5-bromopyridine-3-carboxylate with ethylene gas or a vinylating agent like vinylboronic acid or its esters. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Stille coupling offers another powerful method for the introduction of the ethenyl group. This reaction involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide. For the synthesis of this compound, this would entail the reaction of methyl 5-bromopyridine-3-carboxylate with a vinylstannane reagent, such as vinyltributylstannane. wikipedia.org

ReactionHalide PrecursorVinyl SourceCatalyst SystemBaseTypical Yields
Heck ReactionMethyl 5-bromopyridine-3-carboxylateEthylenePd(OAc)₂ / P(o-tol)₃NEt₃Moderate to Good
Stille CouplingMethyl 5-bromopyridine-3-carboxylateVinyltributylstannanePd(PPh₃)₄-Good to Excellent

This table provides a general overview of the components used in Heck and Stille reactions for the synthesis of the target compound. Specific conditions and yields are highly dependent on the chosen catalyst, ligands, and reaction parameters.

Both the Heck and Stille reactions are highly versatile and tolerate a wide range of functional groups, making them valuable tools for the late-stage introduction of the ethenyl moiety onto the pyridine-3-carboxylate scaffold.

Condensation of 3-Pyridinecarboxaldehyde with Vinyl Acetate

The construction of the pyridine ring often relies on condensation reactions that bring together smaller, readily available precursors. acsgcipr.org One plausible, though not widely documented, conceptual pathway to an ethenyl-substituted pyridine core involves the condensation of an aldehyde with a vinyl equivalent. In the context of this compound, a key starting material would be 3-Pyridinecarboxaldehyde. chemicalbook.comgoogle.com

While a direct condensation with vinyl acetate to form the specific target is not a standard named reaction, the principles are rooted in established pyridine syntheses like the Hantzsch or Bohlmann-Rahtz methods, which utilize condensation of aldehydes, β-ketoesters, and an ammonia source. acsgcipr.orgbaranlab.org

Table 1: Representative Conditions for Pyridine Synthesis via Condensation

Component 1Component 2Ammonia SourceCatalyst/ConditionsProduct Type
Aldehyde1,3-Dicarbonyl CompoundAmmonium AcetateAcetic Acid, RefluxDihydropyridine/Pyridine
α,β-Unsaturated CarbonylEnamineNone (from enamine)Heat or Lewis AcidPyridine
3-PyridinecarboxaldehydeVinyl Acetate (conceptual)Ammonium AcetateAcid or Metal CatalystEthenyl-substituted Pyridine

Alkylation Reactions of Pyridine Derivatives

Alkylation reactions are fundamental for introducing carbon-based functional groups onto a pre-existing pyridine ring. Direct C-H alkylation of pyridines is challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack and prone to nucleophilic attack at the C2, C4, and C6 positions. jiaolei.group However, various strategies have been developed to achieve regioselective alkylation.

For the synthesis of a 5-substituted pyridine like this compound, achieving functionalization at the C5 position (a meta-position) is a significant challenge. bohrium.com Strategies to overcome this include:

Directed Metalation: The use of a directing group can facilitate deprotonation at a specific position, followed by quenching with an alkylating agent.

Radical Reactions: Minisci-type reactions involve the addition of alkyl radicals to the protonated pyridine ring. While this often favors the C2 and C4 positions, careful selection of reagents and conditions can influence regioselectivity.

Activation of the Pyridine Ring: The pyridine nitrogen can be activated, for instance, by forming an N-oxide. This alters the electronic properties of the ring, making it more susceptible to certain types of functionalization and potentially enabling access to the C5 position. nih.gov

A hypothetical route to the target molecule could involve the introduction of a two-carbon unit that is later converted to the ethenyl group. This might involve reacting a suitably activated pyridine-3-carboxylate with an organometallic reagent bearing a protected vinyl group or a precursor.

Advanced Synthetic Protocols for Pyridine-3-carboxylate Functionalization

Modern organic synthesis increasingly relies on advanced protocols that offer superior efficiency, selectivity, and functional group tolerance compared to classical methods. For the functionalization of pyridine-3-carboxylates, transition-metal catalysis, one-pot sequences, and strategies for controlling selectivity are particularly important.

Transition-Metal-Catalyzed Cross-Coupling for Pyridine Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the functionalization of heterocyclic systems like pyridine. nih.gov To synthesize this compound, a vinyl group must be introduced at the C5 position. Several cross-coupling reactions are applicable for this transformation, typically starting from a halogenated pyridine derivative.

A common precursor would be Methyl 5-bromopyridine-3-carboxylate. This substrate can undergo various palladium- or nickel-catalyzed reactions:

Suzuki-Miyaura Coupling: Reaction with a vinylboronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used and robust method with high functional group tolerance.

Stille Coupling: Coupling with a vinylstannane derivative, also typically palladium-catalyzed. While effective, the toxicity of organotin reagents is a drawback.

Heck Reaction: Direct reaction with an alkene like ethylene under palladium catalysis. This reaction forms the C-C bond and introduces the double bond simultaneously.

Negishi Coupling: Reaction with a vinylzinc reagent, which often shows high reactivity and selectivity. mdpi.com

These methods provide reliable and high-yielding routes to the desired ethenyl-substituted product. i-repository.net

Table 2: Comparison of Cross-Coupling Reactions for Vinylation

Reaction NameVinyl SourceCatalyst System (Typical)Key AdvantagesKey Disadvantages
Suzuki-MiyauraVinylboronic acid/esterPd(PPh₃)₄, Na₂CO₃Stable reagents, mild conditionsBoronic acids can be expensive
StilleVinyltributyltinPd(PPh₃)₄High yields, tolerant of many functional groupsToxicity of tin byproducts
HeckEthylene / Vinyl sourcePd(OAc)₂, PPh₃, BaseAtom economicalCan have issues with regioselectivity
NegishiVinylzinc halidePd(PPh₃)₄ or Ni(dppf)Cl₂High reactivity of organozincMoisture and air sensitive reagents

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. mdpi.com This approach reduces waste, saves time, and can lead to the rapid assembly of complex molecules from simple precursors. google.com

The synthesis of polysubstituted pyridines, including pyridine-3-carboxylate derivatives, is well-suited to MCR strategies. researchgate.net A typical MCR for pyridine synthesis might involve the condensation of an aldehyde, an active methylene compound (like a β-ketoester), and an ammonia source, often in a variation of the Hantzsch synthesis. acsgcipr.org

To construct a molecule like this compound via an MCR, one could envision a reaction involving:

An aldehyde that provides the C4 and C5-ethenyl fragments (e.g., acrolein or a protected equivalent).

A β-ketoester that provides the C2, C3-carboxylate, and C-methyl fragments.

An enamine or ammonia source to complete the ring.

This convergent approach allows for the construction of the substituted pyridine core in a single, efficient step. The complexity of the starting materials can be varied to generate a library of related compounds. mdpi.com

Chemo- and Regioselective Synthesis of Pyridine Structures

Controlling chemo- and regioselectivity is a central challenge in the synthesis of substituted pyridines. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.

For a target like this compound, the key regiochemical challenge is directing the introduction of the ethenyl group to the C5 position. The inherent electronic properties of the pyridine ring direct nucleophiles to C2/C4/C6 and electrophiles (under harsh conditions) to C3/C5. The presence of the electron-withdrawing carboxylate group at C3 further deactivates the ring towards electrophilic substitution but can influence the regioselectivity of other reactions.

Several strategies are employed to achieve regiocontrol:

Use of Directing Groups: A functional group can be temporarily installed on the ring to direct a metalating agent or catalyst to a specific position (e.g., C4 or C5), after which the directing group is removed. nih.gov

N-Oxide Chemistry: Formation of a pyridine N-oxide activates the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for other types of functionalization.

Catalyst Control: In transition-metal-catalyzed C-H functionalization, the choice of ligand and metal can overcome the inherent reactivity of the pyridine ring to achieve functionalization at otherwise inaccessible positions, including C5. nih.gov

These advanced methods allow chemists to override the natural reactivity patterns of the pyridine nucleus and construct specifically substituted isomers that would be difficult to access through classical methods.

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Ethenylpyridine 3 Carboxylate

Reactivity of the Pyridine (B92270) Heterocycle

Nucleophilic Substitution Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of Methyl 5-ethenylpyridine-3-carboxylate possesses a lone pair of electrons in an sp² hybrid orbital, making it a nucleophilic center. This allows for a variety of substitution reactions directly at the nitrogen atom, leading to the formation of pyridinium (B92312) salts or the corresponding N-oxide.

N-Alkylation: The pyridine nitrogen can react with alkyl halides, such as methyl iodide, to form N-alkylpyridinium salts. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

N-Oxide Formation: The nitrogen atom can be oxidized to form this compound N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. wikipedia.org Common oxidizing agents for this purpose include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a catalyst. google.comgoogle.comyoutube.com The reaction with m-CPBA in a solvent like dichloromethane (B109758) at room temperature is a widely used method for the synthesis of pyridine N-oxides. google.com Another effective method involves the use of urea-hydrogen peroxide adduct as the oxidant. google.com The formation of the N-oxide can activate the pyridine ring for both electrophilic and nucleophilic substitution at the carbon atoms of the ring. youtube.com

ReagentProductReaction Conditions
Alkyl Halide (e.g., CH₃I)N-Alkylpyridinium SaltSN2 conditions
m-CPBAPyridine N-oxideDichloromethane, 0-25°C
Urea-Hydrogen PeroxidePyridine N-oxide-

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent electron deficiency, further compounded by the electron-withdrawing methyl carboxylate group at the 3-position, deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.org Such reactions, therefore, necessitate harsh conditions to proceed. quimicaorganica.orgquora.com

The directing effect of the nitrogen atom and the existing substituents channels incoming electrophiles primarily to the C-3 and C-5 positions. quora.com In the case of this compound, with substituents already at the 3 and 5 positions, electrophilic attack would be directed to the remaining unsubstituted positions, C-2, C-4, and C-6. The precise location of substitution would be influenced by the combined electronic effects of the ethenyl and carboxylate groups.

Nitration: The nitration of pyridine derivatives typically requires potent nitrating agents and severe reaction conditions. quora.com For instance, the nitration of pyridine itself often involves heating with a mixture of nitric acid and sulfuric acid. ntnu.nosemanticscholar.orgrsc.org The reaction of pyridine compounds with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution, has been developed as a method to achieve nitration. ntnu.no Computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) indicate a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org In strongly acidic media, pyridine is protonated, which further deactivates the ring towards electrophilic attack. rsc.org

Halogenation: The direct halogenation of pyridines also requires forcing conditions, often employing elemental halogens in the presence of a strong Lewis or Brønsted acid at elevated temperatures. nih.govnsf.gov These reactions are often selective for the 3-position but can result in mixtures of regioisomers. nih.govnsf.gov A milder, alternative strategy for 3-halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.govchemrxiv.orgnih.govchemrxiv.org

ReactionReagentsTypical ConditionsProduct Position
NitrationHNO₃/H₂SO₄High Temperature3-position (for unsubstituted pyridine)
NitrationN₂O₅ then NaHSO₃Milder conditions3-position (for unsubstituted pyridine) ntnu.no
HalogenationX₂/Lewis AcidHigh Temperature3-position (for unsubstituted pyridine) nih.govnsf.gov

Reactions Involving the Ethenyl (Vinyl) Functional Group

The ethenyl (vinyl) group at the 5-position of this compound is a site of significant reactivity, susceptible to a range of addition and cleavage reactions.

Oxidation Reactions of the Ethenyl Moiety

The double bond of the ethenyl group can be readily oxidized to yield carbonyl compounds or be cleaved to form more highly oxidized functional groups.

Oxidative Cleavage: A common method for the oxidative cleavage of alkenes is ozonolysis, followed by a reductive or oxidative workup to yield aldehydes/ketones or carboxylic acids, respectively. Another effective protocol for the one-pot oxidative cleavage of olefinic bonds to the corresponding carbonyl compounds involves the use of a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant, in the presence of PhI(OAc)₂. nih.gov This method is often clean and avoids the formation of α-hydroxy ketone byproducts. nih.gov Applying such a method to this compound would be expected to yield the corresponding pyridine-5-carbaldehyde derivative.

Epoxidation: The ethenyl group can also be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as m-CPBA. This epoxide can then serve as a versatile intermediate for further functionalization.

ReactionReagentsProduct
Oxidative Cleavage1. O₃; 2. Me₂S (reductive workup)Pyridine-5-carbaldehyde derivative
Oxidative CleavageOsO₄ (cat.), NMO, PhI(OAc)₂Pyridine-5-carbaldehyde derivative nih.gov
Epoxidationm-CPBAPyridine-5-epoxide derivative

Reduction Reactions to Saturated Derivatives

The ethenyl group can be reduced to the corresponding saturated ethyl group through catalytic hydrogenation. This is a common and efficient method for the saturation of carbon-carbon double bonds.

Catalytic Hydrogenation: The hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions, such as room temperature and atmospheric or slightly elevated pressure of hydrogen. documentsdelivered.commdpi.comnih.govmasterorganicchemistry.com Raney Nickel is another active catalyst for hydrogenation and can also be employed for this transformation. youtube.commasterorganicchemistry.comquora.commdpi.comstackexchange.com The reaction is generally highly selective for the reduction of the alkene, leaving the aromatic pyridine ring and the ester functional group intact, provided the reaction conditions are controlled. quora.com

CatalystHydrogen SourceTypical ConditionsProduct
Palladium on Carbon (Pd/C)H₂ gasRoom temperature, 1 MPa pressureMethyl 5-ethylpyridine-3-carboxylate mdpi.com
Raney NickelH₂ gas-Methyl 5-ethylpyridine-3-carboxylate masterorganicchemistry.com

Conjugation Reactions

The ethenyl group, being in conjugation with the pyridine ring, can participate in conjugate addition reactions, most notably the Michael addition, and can also act as a dienophile in Diels-Alder reactions.

Michael Addition: In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system. In the context of this compound, the ethenyl group can act as a Michael acceptor. A variety of nucleophiles can be employed, including soft carbon nucleophiles (like enolates), as well as heteroatom nucleophiles such as amines (aza-Michael addition) and thiols (thia-Michael addition). frontiersin.orgnih.govmdpi.comresearchgate.netscience.govsrce.hrrsc.orgrsc.orgrsc.org The thia-Michael addition, for instance, is a highly efficient C-S bond-forming reaction. srce.hr These reactions provide a powerful method for carbon-carbon and carbon-heteroatom bond formation at the position β to the pyridine ring.

Diels-Alder Reaction: The ethenyl group allows this compound to function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.comrsc.org Vinylpyridines have been shown to react with various dienes, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently. nih.govnih.gov Lewis acid coordination to the pyridine nitrogen can lower the activation energy for the cycloaddition and enhance regio- and stereoselectivity. nih.gov These reactions lead to the formation of complex polycyclic structures containing a pyridine moiety. nih.gov

ReactionReactant TypeProduct Type
Michael AdditionNucleophiles (e.g., enolates, amines, thiols)β-substituted pyridine derivative
Diels-Alder ReactionDienes (e.g., butadiene, isoprene)Cyclohexenyl-pyridine derivative nih.govnih.gov

Transformations of the Carboxylate Ester Group

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, followed by the departure of the methoxy (B1213986) leaving group.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of this compound to 5-ethenylpyridine-3-carboxylic acid and methanol (B129727) can be achieved under both acidic and basic conditions. The mechanisms of these two processes differ significantly.

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is activated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.

Elimination of methanol: The protonated methoxy group departs as a neutral methanol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product and regenerate the acid catalyst.

Basic-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound occurs via a different, irreversible mechanism known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidification step is required to obtain the free 5-ethenylpyridine-3-carboxylic acid.

The mechanism for base-catalyzed ester hydrolysis proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the methoxide ion: The intermediate collapses, and the methoxide ion is expelled.

Acid-base reaction: The methoxide ion deprotonates the carboxylic acid, forming a carboxylate salt and methanol.

Kinetic studies on the alkaline hydrolysis of various substituted methyl pyridinecarboxylates have shown that the rates of reaction are influenced by the nature and position of the substituents on the pyridine ring. rsc.org

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to form the corresponding ethyl ester and methanol. This reaction can be catalyzed by either an acid or a base. google.com

Acid-Catalyzed Transesterification:

The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. The ester is first protonated by the acid catalyst, followed by nucleophilic attack of the new alcohol. A series of proton transfers and the elimination of methanol lead to the formation of the new ester. The reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Base-Catalyzed Transesterification:

In the presence of a catalytic amount of a strong base, such as an alkoxide, transesterification proceeds through a nucleophilic acyl substitution mechanism. The alkoxide of the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. This intermediate then expels the methoxide ion to yield the new ester. To favor the formation of the desired product, the conjugate acid of the attacking alkoxide is typically used as the solvent. masterorganicchemistry.com

The efficiency of transesterification can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, in the synthesis of menthyl nicotinate (B505614) from methyl nicotinate, alkaline catalysts such as C1-C4 alkoxides are employed, and the reaction can be driven forward by removing the methanol byproduct under partial vacuum. google.com

Influence of Substituents on Reactivity and Reaction Pathways

The reactivity of the carboxylate ester group in this compound is significantly influenced by the electronic properties and steric effects of the pyridine ring and its substituents, namely the ethenyl group at the 5-position and the nitrogen atom within the ring.

Electronic Properties and Steric Effects

The pyridine ring itself is an electron-withdrawing system due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency affects the reactivity of substituents attached to it. The position of the substituents is crucial in determining their electronic influence.

Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates have demonstrated that the electronic effects of substituents on the pyridine ring are additive and can be correlated with Hammett constants. rsc.org For instance, electron-withdrawing groups on the pyridine ring generally increase the rate of hydrolysis by further increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups tend to decrease the reaction rate.

Steric hindrance can also play a role in the reactivity of pyridine esters. Bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the rate of hydrolysis or transesterification. nih.gov In the case of this compound, the substituents are not in immediate proximity to the ester group, suggesting that electronic effects are likely to be the dominant factor influencing its reactivity. Research on 3-substituted 2,6-dichloropyridines has shown that bulky substituents at the 3-position can influence the regioselectivity of nucleophilic aromatic substitution, indicating that steric effects can be transmitted through the pyridine ring. researchgate.net

Electron-Withdrawing Effects of the Ethenyl Group

The Hammett constants for the vinyl group have been established as σm = 0.08 and σp = -0.08, indicating its ability to act as a weak electron-withdrawing group through inductive effects and a weak electron-donating group through resonance. acs.org Given its position meta to the carboxylate group, the inductive effect is likely to be more influential in this specific molecule.

The increased electrophilicity of the carbonyl carbon due to the combined electron-withdrawing effects of the pyridine nitrogen and the ethenyl group would be expected to facilitate both the hydrolysis and transesterification of the methyl ester.

Below is a table summarizing the expected electronic effects of the substituents on the reactivity of the carboxylate ester group in this compound.

SubstituentPositionElectronic EffectInfluence on Carbonyl Carbon ElectrophilicityExpected Effect on Hydrolysis/Transesterification Rate
Pyridine Nitrogen1-I (Inductive)IncreaseIncrease
Ethenyl (Vinyl) Group5-I (Inductive), +M (Resonance)Increase (predominantly via inductive effect)Increase

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 5-ethenylpyridine-3-carboxylate, offering precise information about the hydrogen and carbon framework of the molecule.

The ¹H-NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The analysis is based on established data from analogous structures such as methyl nicotinate (B505614) and various vinylpyridines. chemicalbook.comchemicalbook.com The spectrum is characterized by signals in both the aromatic and aliphatic regions, corresponding to the pyridine (B92270) ring, the ethenyl (vinyl) group, and the methyl ester group.

The three protons of the ethenyl group exhibit a classic AMX spin system. The proton on the carbon attached to the pyridine ring (Hα) typically appears as a doublet of doublets due to its coupling with the two terminal vinyl protons (Hβ-cis and Hβ-trans). These terminal protons appear as distinct doublets.

The pyridine ring protons show signals in the downfield aromatic region. The H-2 proton is expected to be the most deshielded due to its proximity to the ring nitrogen and the ester group, appearing as a doublet. The H-6 proton, also adjacent to the nitrogen, appears as a doublet as well. The H-4 proton, situated between the two substituents, will present as a triplet or a more complex multiplet. The methyl ester group gives rise to a characteristic sharp singlet in the upfield region.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyridine)9.1 - 9.3d~2.0
H-6 (Pyridine)8.8 - 9.0d~2.5
H-4 (Pyridine)8.2 - 8.4dd~2.0, ~2.5
H-α (Ethenyl)6.7 - 6.9ddJ(α,β-trans) ≈ 17.6J(α,β-cis) ≈ 10.8
H-β (trans, Ethenyl)5.9 - 6.1dJ(β-trans,α) ≈ 17.6
H-β (cis, Ethenyl)5.4 - 5.6dJ(β-cis,α) ≈ 10.8
-OCH₃ (Ester)3.9 - 4.0s-

Note: Predicted values are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Based on data from methyl nicotinate and vinylpyridine derivatives, the chemical shifts can be reliably predicted. chemicalbook.comchemicalbook.com

The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The two carbons of the ethenyl group will appear in the typical alkene region of the spectrum, while the methyl ester carbon will be found in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 167
C-2 (Pyridine)152 - 154
C-6 (Pyridine)149 - 151
C-4 (Pyridine)136 - 138
C-α (Ethenyl)134 - 136
C-5 (Pyridine)132 - 134
C-3 (Pyridine)125 - 127
C-β (Ethenyl)118 - 120
-OCH₃ (Ester)52 - 54

Note: Predicted values are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations would be observed between the interconnected protons of the ethenyl group (Hα, Hβ-cis, and Hβ-trans). Additionally, coupling between the pyridine protons, specifically H-4 and H-6, would be visible, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (from the ¹H-NMR spectrum) to its corresponding carbon signal (from the ¹³C-NMR spectrum), for instance, linking the methyl singlet to the -OCH₃ carbon and each vinyl proton to its respective vinyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (which have no attached protons) and piecing the molecular fragments together. Expected key correlations for this compound would include:

A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the H-2 and H-4 protons to the C-3 quaternary carbon.

Correlations from the H-4 and H-6 protons to the C-5 quaternary carbon.

Correlations from the Hα proton of the ethenyl group to the pyridine carbons C-4 and C-6, confirming the attachment point of the vinyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the aromatic pyridine ring, the carbon-carbon double bond of the ethenyl group, and the methyl ester moiety. The analysis draws upon spectral data from related compounds like methyl nicotinate and vinylpyridines. chemicalbook.comnist.govchemicalbook.comchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Pyridine) & Ethenyl (=C-H)
2990 - 2850C-H StretchAliphatic (-OCH₃)
1730 - 1715C=O StretchEster (Carbonyl)
1640 - 1620C=C StretchEthenyl (Vinyl)
1600 - 1450C=C and C=N StretchesAromatic Ring (Pyridine)
1300 - 1100C-O StretchEster
990 and 910=C-H Bend (Out-of-plane)Ethenyl (Vinyl)

The most prominent feature is the strong absorption band of the ester carbonyl (C=O) stretch. The aromatic and vinyl C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches. The C=C stretching vibrations of the vinyl group and the pyridine ring appear in the 1640-1450 cm⁻¹ region. Finally, the strong out-of-plane bending vibrations of the vinyl =C-H bonds are characteristic and confirm its presence.

While detailed experimental Raman spectra for this compound are not widely published, Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy. researchgate.netspectrabase.com Due to the different selection rules, vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum.

For this molecule, Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the carbon-carbon double bonds in both the ethenyl group and the pyridine ring. These vibrations involve a significant change in polarizability and thus tend to produce strong Raman signals. Therefore, Raman spectroscopy would provide confirmatory evidence for the unsaturated portions of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the precise elemental formula of the compound. For this compound, the molecular formula is C9H9NO2. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), confirms this composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The negligible difference between these values, usually in the parts-per-million (ppm) range, validates the elemental composition.

Table 1: HRMS Data for this compound

Ion Calculated m/z Found m/z Difference (ppm)

Note: The data presented in this table is illustrative, based on typical expected values for a compound with this molecular formula. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule at m/z 164.07) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its weakest bonds and stable substructures.

Key fragmentation pathways for this compound would likely involve:

Loss of a methoxy (B1213986) radical (•OCH3): Cleavage of the ester group could lead to the formation of a prominent acylium ion.

Loss of methanol (B129727) (CH3OH): A rearrangement followed by the elimination of a neutral methanol molecule is a common fragmentation pathway for methyl esters.

Cleavage related to the ethenyl group: Fragmentation involving the vinyl side chain could also be observed.

Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule, confirming the presence and positions of the methyl ester and ethenyl groups on the pyridine ring.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated systems and chromophores.

The UV-Vis absorption spectrum of this compound is dictated by its aromatic pyridine ring, which is in conjugation with both the ethenyl and methyl carboxylate groups. These conjugated systems give rise to characteristic π → π* and n → π* electronic transitions. The spectrum would be expected to show strong absorption bands in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment.

Table 2: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Methanol ~220, ~275 Data not available π → π*

Note: The λmax values are estimations based on the chromophores present in the molecule. Precise experimental data is required for definitive assignments.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property, known as luminescence, is characteristic of certain molecules with rigid, planar, and extensively conjugated structures. While many pyridine derivatives exhibit fluorescence, specific data on the luminescence properties of this compound is not widely reported in the available literature. Further investigation would be required to determine if this compound possesses significant fluorescent properties, and if so, to characterize its excitation and emission spectra, quantum yield, and fluorescence lifetime.

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal XRD analysis would reveal:

The planarity of the pyridine ring.

The conformation of the methyl carboxylate and ethenyl substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

As of now, a publicly available crystal structure for this compound has not been deposited in crystallographic databases. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is an indispensable technique for determining the precise atomic arrangement within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine bond lengths, bond angles, and the absolute configuration of the molecule. This provides unambiguous structural proof and insights into intermolecular interactions. nih.govnih.govresearchgate.net

For this compound, an SCXRD analysis would provide definitive confirmation of its molecular structure, including the planarity of the pyridine ring and the orientation of the methyl ester and ethenyl substituents. researchgate.net Although no published crystal structure for this specific compound exists, analysis of related pyridine-carboxylate derivatives allows for the prediction of its likely crystallographic parameters. rsc.orgmdpi.com

Illustrative Crystallographic Data for this compound

Parameter Expected Value
Chemical Formula C₉H₉NO₂
Formula Weight 163.17
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
a (Å) 7-15
b (Å) 5-10
c (Å) 15-25
β (°) 90-105 (for Monoclinic)
Volume (ų) 1000-1500
Z 4 or 8

Note: This table is illustrative and contains hypothetical data based on structurally similar compounds. nih.govnih.govnih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. The technique involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. uzh.ch

A PXRD analysis of a synthesized batch of this compound would be crucial for quality control, confirming the presence of the desired crystalline form and detecting any potential polymorphic impurities. researchgate.net While an experimental pattern for this compound is not available, a characteristic set of diffraction peaks can be anticipated. researchgate.net

Illustrative Powder X-ray Diffraction Peaks for this compound

Position (°2θ) Relative Intensity (%)
10.5 45
15.2 80
20.8 100
22.5 65
25.1 90
28.9 50

Note: This table presents a hypothetical PXRD peak list to illustrate expected data.

Surface Analysis Techniques (relevant for materials science applications)

In materials science, the surface of a compound dictates its interaction with the environment, making surface analysis critical for applications such as coatings, sensors, and catalysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov For this compound, XPS would confirm the presence of carbon, nitrogen, and oxygen and provide crucial information about their chemical environments. thermofisher.com

The high-resolution N 1s spectrum would be particularly informative, with the binding energy characteristic of a nitrogen atom in a pyridine ring. nih.gov The C 1s spectrum could be deconvoluted to identify carbons in the aromatic ring, the ethenyl group (C=C), the carboxyl group (O-C=O), and the methyl group (C-O). Similarly, the O 1s spectrum would distinguish between the carbonyl (C=O) and single-bonded (C-O) oxygen atoms of the ester group. researchgate.netfrontiersin.org

Illustrative XPS Data for this compound

Core Level Expected Binding Energy (eV) Atomic Concentration (%)
C 1s ~284.8 (Aromatic/Ethenyl) ~69
~286.5 (C-O)
~288.5 (O-C=O)
N 1s ~399.0 (Pyridine) ~8
O 1s ~532.0 (C-O) ~23
~533.5 (C=O)

Note: Binding energies are illustrative and can vary based on instrument calibration and chemical environment. thermofisher.comresearchgate.net

Static Secondary Ion Mass Spectrometry (SIMS)

Static Secondary Ion Mass Spectrometry (SIMS) is an ultra-sensitive surface analysis technique used to characterize the molecular composition of the outermost monolayer of a solid. wikipedia.orghidenanalytical.com By bombarding the surface with a low-dose primary ion beam, intact molecular ions and large, characteristic fragment ions are sputtered from the surface and analyzed by a mass spectrometer. nih.gov This provides a detailed chemical fingerprint of the surface with minimal fragmentation. surfacesciencewestern.comresearchgate.net

A Static SIMS analysis of this compound would be expected to yield a prominent protonated molecular ion ([M+H]⁺) in the positive ion spectrum. Key fragment ions would likely correspond to the loss of the methoxy group (-OCH₃) or cleavage of the entire methyl carboxylate group. The negative ion spectrum might show the deprotonated molecule ([M-H]⁻) and other characteristic fragments. This level of molecular detail is invaluable for studying surface adsorption, contamination, or degradation.

Illustrative Secondary Ions for this compound

Ion Type Formula Expected m/z
Positive Ions
Protonated Molecule [C₉H₉NO₂ + H]⁺ 164.07
Fragment [M - OCH₃]⁺ 132.05
Fragment [Pyridine-ethenyl]⁺ 104.05
Negative Ions
Deprotonated Molecule [C₉H₉NO₂ - H]⁻ 162.06
Fragment [M - CH₃]⁻ 148.04

Note: This table is a hypothetical representation of potential ions observable in a Static SIMS experiment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can identify the most stable conformation (the lowest energy state) of Methyl 5-ethenylpyridine-3-carboxylate. nih.gov Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed for pyridine (B92270) derivatives to achieve a balance between accuracy and computational cost. nih.govscielo.org.mxresearchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine ring and the orientation of the ethenyl and methyl carboxylate substituents are determined through energy minimization. nih.gov This information is critical for understanding steric effects and the molecule's potential interactions with biological targets. evitachem.com

Table 1: Representative Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results obtained from DFT/B3LYP calculations and is intended to represent the type of information generated in such a study.)

ParameterDescriptionTypical Calculated Value
C-N (pyridine)Bond length within the pyridine ring~ 1.34 Å
C=C (pyridine)Bond length within the pyridine ring~ 1.39 Å
C-C (ethenyl)Bond length between pyridine and ethenyl group~ 1.48 Å
C=C (ethenyl)Bond length of the vinyl double bond~ 1.34 Å
C-C (ester)Bond length between pyridine and carboxylate~ 1.51 Å
C=O (ester)Bond length of the carbonyl group~ 1.21 Å
Dihedral AngleTorsion angle defining substituent orientationVaries

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, first-principles approach to solving the electronic Schrödinger equation without empirical parameters. researchgate.net While computationally more demanding than DFT, these methods are valuable for high-level characterization of electronic properties. researchgate.net They can be used to calculate fundamental properties like ionization energies and electron affinities, offering a deeper understanding of the molecule's electronic behavior and reactivity. nih.gov These high-level calculations often serve as a benchmark to validate results from more computationally efficient methods like DFT.

Prediction and Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational spectra (Infrared and Raman) can be generated from the optimized molecular geometry obtained through DFT calculations. researchgate.netresearchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C=O bond in the ester group or the C=C bond in the ethenyl group. nih.gov Often, these calculated frequencies are scaled by a factor to correct for systematic errors and improve agreement with experimental results. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.netresearchgate.net These calculations provide theoretical spectra that can be compared directly with experimental data to confirm the synthesized structure. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data representative of what would be generated from computational simulations to aid in the interpretation of experimental spectra.)

SpectrumFeaturePredicted Wavenumber/ShiftAssignment
IRVibrational Frequency~ 1725 cm⁻¹C=O stretch (ester)
IRVibrational Frequency~ 1640 cm⁻¹C=C stretch (ethenyl)
¹H NMRChemical Shift~ 8.5-9.0 ppmPyridine ring protons
¹H NMRChemical Shift~ 5.5-6.5 ppmEthenyl group protons
¹H NMRChemical Shift~ 3.9 ppmMethyl ester protons (-OCH₃)
¹³C NMRChemical Shift~ 165 ppmCarbonyl carbon (ester)
¹³C NMRChemical Shift~ 120-150 ppmPyridine & ethenyl carbons

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. nih.gov For a conjugated system like this compound, the most significant absorption bands are typically due to π → π* transitions within the pyridine ring and ethenyl group. researchgate.net The calculations yield the maximum absorption wavelength (λmax) and oscillator strength for each transition, which can be used to simulate the full UV-Vis spectrum. researchgate.net These predictions are crucial for understanding the photophysical properties of the compound and its potential applications in materials science. smolecule.com

Theoretical Studies of Reaction Mechanisms

Quantum chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, theoretical studies can investigate various potential transformations, such as the oxidation of the ethenyl group or the hydrolysis of the methyl ester. evitachem.com

By calculating the energies of reactants, products, and transition states, computational models can map out the entire reaction pathway. This allows for the determination of activation barriers and reaction energies, which provide insight into the kinetic and thermodynamic feasibility of a proposed mechanism. nih.gov Such studies can clarify reaction regioselectivity and stereoselectivity, guiding the development of efficient synthetic routes and predicting potential metabolic pathways.

Transition State Identification and Reaction Energy Barrier Calculations

Understanding the chemical reactivity of a molecule involves mapping its potential energy surface. Transition states are critical points on this surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is known as the reaction energy barrier or activation energy. A lower energy barrier corresponds to a faster reaction rate.

Density Functional Theory (DFT) is a widely used quantum mechanical method to locate transition states and calculate reaction energy barriers. For instance, in the synthesis of pyridine derivatives, DFT can model the reaction pathway from reactants to products, identifying all intermediates and transition states.

A study on the synthesis of pyridine from pyrylium (B1242799) salt using DFT illustrates this process. The investigation calculated the changes in enthalpy, entropy, and Gibbs free energy for each step of the reaction, including the transition states. unjani.ac.id This type of analysis reveals the spontaneity and kinetic feasibility of each reaction step. unjani.ac.id Although the specific values are for a different synthetic route, the methodology is directly applicable to reactions involving this compound.

Table 1: Illustrative Thermodynamic Data for a Pyridine Synthesis Reaction (Note: Data is for the synthesis of pyridine from pyrylium salt and serves as an example of the outputs of such calculations.)

Reaction Step ΔH (kcal/mol) ΔS (cal/mol·K) ΔG (kcal/mol)
Reactant to Intermediate 1 -20.5 -15.2 -16.0
Intermediate 1 to TS1 +10.2 -5.1 +11.7
TS1 to Intermediate 2 -15.8 +8.3 -18.3
Intermediate 2 to TS2 +5.4 -2.7 +6.2

TS denotes Transition State.

Another theoretical study on the reaction of the nitrogen atom in an excited state (N(2D)) with pyridine mapped out multiple possible reaction pathways, identifying various intermediates and the barriers separating them. chemrxiv.org Such studies are crucial for understanding the complex reactivity patterns of the pyridine ring.

Solvent Effects Modeling (e.g., COSMO Implicit Solvation)

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these solvent effects. Implicit solvation models, such as the Conductor-like Screening Model (COSMO), are an efficient way to incorporate the influence of a solvent by treating it as a continuous medium with a specific dielectric constant. wikipedia.org

In the COSMO model, the solute molecule is placed in a cavity within the dielectric continuum of the solvent. wikipedia.org The model then calculates the electrostatic interactions between the solute and the solvent. This approach can be used in conjunction with DFT calculations to provide more realistic energy values for molecules and transition states in solution. taylorandfrancis.com

For example, a study on the reactivity of pyridine mono-carboxylic acids with diazodiphenylmethane (B31153) in various solvents utilized the Kamlet-Taft solvatochromic equation, a method that, like COSMO, aims to quantify solvent effects. researchgate.net This research demonstrated that the reaction rates were higher in protic solvents compared to aprotic ones, highlighting the importance of specific solute-solvent interactions like hydrogen bonding. researchgate.net While not a direct application of COSMO to this compound, it exemplifies how computational and correlational models are used to understand solvent influence on the reactivity of similar molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.

While specific MD simulations for this compound were not found, this technique has been applied to study pyridine and its derivatives. For instance, reactive force field molecular dynamics simulations have been used to investigate the combustion of pyridine, providing insights into the reaction mechanisms at an atomic level. ucl.ac.uk In the context of drug design, MD simulations have been employed to study the binding of substituted pyridine derivatives to biological targets like lysine-specific demethylase 1, revealing details of the binding process and the stability of the protein-ligand complex. nih.gov Such simulations could be hypothetically applied to this compound to understand its conformational preferences (e.g., the orientation of the ethenyl and carboxylate groups relative to the pyridine ring) and its interactions with solvents or potential biological receptors.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. nih.gov These models are based on the principle that the structure of a molecule dictates its properties. By developing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an observed property, QSPR models can be used to predict the properties of new, unsynthesized compounds. nih.gov

For chemical reactivity, QSPR can be used to predict reaction rates or equilibrium constants. For spectroscopic properties, it can predict absorption wavelengths or chemical shifts. A QSPR study typically involves the following steps:

Dataset selection: A set of molecules with known properties is chosen.

Descriptor calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the property of interest.

Model validation: The predictive power of the model is assessed using statistical validation techniques.

While no specific QSPR studies focused on the chemical reactivity or spectroscopic properties of this compound were identified, numerous QSPR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on various classes of pyridine derivatives. nih.govnih.gov These studies have successfully predicted properties ranging from biological activity to pharmacokinetic profiles. nih.govnih.gov For example, a study on the spectroscopic properties of certain pyridine derivatives investigated the effects of substituents on their UV-vis absorption and fluorescence spectra, providing the kind of data that could be used to build a QSPR model. researchgate.net

Table 2: Conceptual Framework of a QSPR Study for a Property of Pyridine Derivatives

ComponentDescriptionExample for Spectroscopic Property
Property (Dependent Variable) The property to be predicted.Maximum absorption wavelength (λmax)
Molecular Descriptors (Independent Variables) Numerical values representing the molecular structure.HOMO-LUMO gap, Dipole moment, Molecular weight, Topological indices
Statistical Method The algorithm used to build the predictive model.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Model Equation (Example) The mathematical relationship derived.λmax = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Validation Assessment of the model's predictive ability.Cross-validation, prediction on an external test set

Coordination Chemistry of Pyridine Carboxylate Ligands

Ligand Design Principles and Coordination Modes of Pyridine (B92270) Carboxylates

Pyridine carboxylate ligands are valued in coordination chemistry for their ability to act as versatile building blocks in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The design of these ligands is guided by several key principles that influence the resulting structure and properties of the metal complexes. The position of the carboxylate group on the pyridine ring is a critical factor. For instance, a carboxylate group at the 2-position can lead to the formation of chelate rings with the metal ion, involving both the nitrogen and an oxygen atom. In contrast, substitution at the 3 or 4-position often promotes the formation of extended supramolecular structures through bridging ligands.

Pyridine carboxylates can adopt several coordination modes, including monodentate, bidentate, and bridging fashions. The carboxylate group itself can coordinate to a metal center in a monodentate, bidentate chelating, or bidentate bridging manner. This flexibility in coordination, combined with the directing influence of the pyridine nitrogen, allows for the construction of a wide array of coordination architectures, from discrete molecules to one-, two-, and three-dimensional polymers.

Synthesis of Metal-Organic Coordination Compounds with Methyl 5-ethenylpyridine-3-carboxylate

While specific reports on the synthesis of metal-organic coordination compounds using this compound are not extensively documented in the reviewed literature, its structural features suggest it would be a viable ligand for forming such complexes. The synthesis of coordination compounds with this ligand would likely follow established methods for other pyridine carboxylates.

A common synthetic approach is the solvothermal method, where the ligand and a metal salt are heated in a suitable solvent in a sealed vessel. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final product. For instance, reacting this compound with a transition metal salt, such as zinc nitrate (B79036) or copper acetate, under solvothermal conditions could yield crystalline metal-organic frameworks. The ethenyl group at the 5-position could also be a site for post-synthetic modification, allowing for the introduction of further functionality into the framework.

Another potential synthetic route is through direct precipitation at room temperature by mixing solutions of the ligand and the metal salt. The resulting coordination polymer could then be isolated by filtration. The specific reaction conditions would need to be optimized to obtain crystalline materials suitable for structural analysis.

Table 1: Hypothetical Synthesis Parameters for Metal Complexes of this compound

Metal SaltLigandSolventTemperature (°C)Reaction Time (h)Potential Product
Zn(NO₃)₂·6H₂OThis compoundDMF/H₂O120483D MOF
Cu(CH₃COO)₂·H₂OThis compoundEthanol80242D Coordination Polymer
CoCl₂·6H₂OThis compoundAcetonitrile100721D Coordination Chain

This table presents hypothetical experimental conditions based on common synthesis methods for related pyridine carboxylate ligands.

Structural Characterization of Coordination Complexes

In complexes involving pyridine carboxylate ligands, the metal-ligand bonding interactions are a key feature. The pyridine nitrogen typically forms a coordinate bond with the metal center. The carboxylate group can interact with the metal in various ways, as mentioned earlier. The nature of these interactions can be further investigated using spectroscopic techniques such as infrared (IR) spectroscopy, which can provide evidence for the coordination of the carboxylate group by observing shifts in the characteristic carbonyl stretching frequencies.

For a hypothetical complex of this compound, one would expect the pyridine nitrogen to coordinate to the metal center. The ester group, being a weaker coordinating group than a deprotonated carboxylate, might remain uncoordinated or could potentially coordinate through the carbonyl oxygen in some cases. The specific bonding would depend on the metal ion and the reaction conditions.

The ability of pyridine carboxylate ligands to form extended frameworks is a major area of research. The combination of the directional pyridine-metal bond and the versatile coordination of the carboxylate group can lead to the formation of intricate supramolecular architectures. ias.ac.in Hydrogen bonding and π-π stacking interactions between the pyridine rings often play a crucial role in stabilizing these extended structures.

With this compound as a ligand, the ethenyl group could also participate in intermolecular interactions, potentially influencing the packing of the coordination polymers. The formation of one-, two-, or three-dimensional frameworks would depend on the coordination preferences of the metal ion and the directing effects of the ligand and any ancillary ligands present in the coordination sphere.

Catalytic Applications of Metal-Pyridine Carboxylate Complexes

Metal complexes containing pyridine-based ligands have been extensively studied for their catalytic activities in a variety of organic transformations. The introduction of a pyridine moiety into a ligand framework can influence the electronic and steric properties of the metal center, thereby tuning its catalytic performance.

Metal-pyridine carboxylate complexes have shown promise as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, copper complexes with pyridine-based ligands have been used as catalysts in oxidation reactions. Similarly, ruthenium and rhodium complexes are known to be effective catalysts for hydrogenation and hydroformylation reactions.

While there is no specific information on the catalytic applications of metal complexes derived from this compound, it is plausible that such complexes could exhibit catalytic activity. The pyridine and carboxylate functionalities provide a robust coordination environment for a catalytically active metal center. The ethenyl group could potentially be involved in polymerization reactions or serve as an anchor point to immobilize the catalytic complex on a solid support. Further research would be needed to explore the catalytic potential of these specific complexes.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridine Carboxylate Ligands

Metal ComplexReaction TypeSubstrateProductReference
Copper(II)-bipyridineOxidationAlcoholsAldehydes/KetonesGeneral Knowledge
Rhodium(I)-phosphineHydrogenationAlkenesAlkanesGeneral Knowledge
Palladium(II)-diimineC-C CouplingAryl halidesBiarylsGeneral Knowledge

This table provides examples of catalytic applications for related metal-pyridine complexes and is for illustrative purposes.

Polymer Science and Advanced Materials Applications

Polymerization of Methyl 5-ethenylpyridine-3-carboxylate as a Monomer

The vinyl group of this compound serves as the active site for addition polymerization, enabling the formation of homopolymers. The methodologies for such polymerization can range from conventional free radical processes to more advanced controlled techniques.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a common method for polymerizing vinyl monomers. The process consists of three main stages: initiation, propagation, and termination. fiveable.me For this compound, this would involve an initiator (like benzoyl peroxide or AIBN) generating free radicals, which then attack the vinyl group of the monomer to initiate a growing polymer chain.

The kinetics of this process can be described by a general rate equation. The rate of polymerization (Rp) is typically proportional to the monomer concentration ([M]) and the square root of the initiator concentration ([I]). youtube.com

Rp = kpM^0.5

Where:

kp is the rate constant for propagation.

kt is the rate constant for termination.

kd is the rate constant for initiator decomposition.

f is the initiator efficiency.

The thermodynamic feasibility of polymerization is governed by the Gibbs free energy change (ΔGp), which is dependent on the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. The conversion of a monomer's double bond to two single bonds in the polymer backbone is typically an exothermic process (negative ΔHp), which favors polymerization. However, the loss of translational freedom as monomers become part of a polymer chain results in a decrease in entropy (negative ΔSp). This relationship defines a ceiling temperature (Tc), above which the polymerization is no longer thermodynamically favorable.

Controlled/Living Radical Polymerization Techniques (e.g., Nitroxide-Mediated Polymerization)

Controlled/living radical polymerization (CLRP) techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. These methods rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. icp.ac.ru

One prominent CLRP method is Nitroxide-Mediated Polymerization (NMP). In NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain end. This capping-decapping equilibrium allows for the slow, simultaneous growth of all polymer chains, leading to polymers with low dispersity. icp.ac.rumdpi.com The application of NMP to a functional monomer like this compound could theoretically produce well-defined homopolymers where the pyridine (B92270) and carboxylate functionalities are regularly spaced along the chain. Other CLRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to achieve similar control.

However, specific studies detailing the application of NMP or other controlled radical polymerization techniques to this compound, including optimal conditions and resulting polymer characteristics, have not been identified in the available literature.

Anionic Polymerization Methodologies

Anionic polymerization is a form of living polymerization initiated by a potent nucleophile, such as an organolithium compound. This method is suitable for vinyl monomers that possess electron-withdrawing substituents capable of stabilizing the propagating carbanion. uni-bayreuth.de Monomers like styrene (B11656), dienes, and vinyl pyridines are well-suited for anionic polymerization. uni-bayreuth.de

The structure of this compound, containing both a pyridine ring and a carboxylate group, suggests its potential suitability for anionic polymerization. The pyridine ring can help stabilize the negative charge on the propagating chain end. However, the ester group can be susceptible to side reactions with highly reactive anionic initiators. semanticscholar.orgresearchgate.net Judicious selection of initiators and reaction conditions, such as low temperatures, would be critical to prevent these side reactions and achieve a controlled polymerization. researchgate.net

Despite the theoretical potential, documented research specifically demonstrating the successful anionic polymerization of this compound is not present in the reviewed sources.

Copolymerization with Various Monomers

Copolymerization allows for the creation of materials with properties that are a blend of, or are superior to, those of the constituent homopolymers. This compound can be copolymerized with other vinyl monomers to introduce its specific functionalities into a larger polymer structure.

Synthesis of Statistical Copolymers

In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a polymer chain where the monomer units are arranged in a statistical or random sequence. The composition and microstructure of the resulting copolymer are determined by the feed ratio of the monomers and their respective reactivity ratios (r1 and r2). umons.ac.be

The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer (homopropagation) to the rate constant of it adding to the other monomer (cross-propagation). umons.ac.be To synthesize a statistical copolymer containing this compound, it would be polymerized alongside a comonomer such as styrene or methyl methacrylate. The resulting copolymer's properties would depend on the proportion and distribution of the pyridine-carboxylate units.

No experimental data on the reactivity ratios of this compound with common comonomers were found in the reviewed literature, which is essential for predicting and controlling the composition of statistical copolymers. mdpi.comchemrxiv.org

Preparation of Block Copolymers

Block copolymers are macromolecules composed of two or more long sequences, or "blocks," of different monomer units. harth-research-group.org They are typically synthesized using living polymerization techniques where one monomer is polymerized to completion, and then a second monomer is added to the still-active polymer chains to grow the next block. nih.govrsc.org

The synthesis of block copolymers containing this compound would likely involve a controlled/living polymerization method (such as NMP, ATRP, RAFT, or anionic polymerization). For example, a living polymer of styrene could be used as a macroinitiator to polymerize this compound, resulting in a polystyrene-block-poly(this compound) diblock copolymer. Such amphiphilic block copolymers could self-assemble in solution to form micelles or other nanostructures. mdpi.com

While the methodologies for creating block copolymers are well-established, specific examples of block copolymers synthesized using this compound as one of the blocks are not described in the available scientific literature. harth-research-group.orgnih.gov

Note on Data Tables: Interactive data tables containing detailed research findings, such as polymerization kinetics, thermodynamics, and monomer reactivity ratios, could not be generated as specific experimental data for this compound was not available in the reviewed literature.

Graft Copolymer Synthesis and Polymer Modification

The presence of the vinyl group in this compound allows it to act as a monomer in various polymerization reactions, including graft copolymerization. Grafting this monomer onto a pre-existing polymer backbone can introduce the specific functionalities of the pyridine ring and the carboxylate group, thereby modifying the properties of the original polymer.

Grafting-From and Grafting-To Strategies:

"Grafting-from" techniques could be employed where a polymer backbone is functionalized with initiator sites. This compound can then be polymerized from these sites, creating grafted side chains.

In a "grafting-to" approach, a homopolymer or copolymer of this compound can be synthesized first and then attached to a compatible polymer backbone.

The pyridine nitrogen in the grafted chains offers a site for post-polymerization modification, such as quaternization. mdpi.com This process involves reacting the pyridine nitrogen with an alkyl halide, resulting in a positively charged pyridinium (B92312) salt along the polymer chain. mdpi.com This modification can dramatically alter the polymer's properties, including its solubility, thermal stability, and its ability to interact with other molecules. mdpi.comresearchgate.net

Table 1: Potential Polymer Modification via Grafting of this compound

Original Polymer Grafted Functionality Potential Property Enhancement Example of Modifying Agent
Polypropylene Pyridine Carboxylate Improved adhesion, dyeability, and surface wettability This compound
Polystyrene Quaternized Pyridinium Carboxylate Introduction of ion-exchange capabilities, antistatic properties This compound followed by methyl iodide

Development of Functional Polymeric Materials

The unique combination of functional groups in this compound makes it a promising candidate for the development of a variety of functional polymeric materials.

Copolymerization of this compound with cross-linking agents, such as divinylbenzene, can lead to the formation of polymeric resins with tailored properties. The pyridine ring within the resin structure can act as a ligand for metal ions, making these resins suitable for applications in catalysis or for the removal of heavy metals from aqueous solutions. scocenter.com

The quaternization of these resins can convert them into anion-exchange resins. researchgate.net The permanent positive charge on the pyridinium nitrogen allows the resin to bind and exchange anions. The ion-exchange capacity and selectivity of the resin can be tuned by controlling the degree of quaternization and the cross-link density of the polymer network. researchgate.net

Table 2: Projected Properties of a Polymeric Resin Based on this compound

Property Description Controlling Factor
Porosity The interconnected void space within the resin matrix. The amount and type of porogen used during polymerization.
Ion-Exchange Capacity The number of exchangeable ions per unit weight of the resin. The molar content of this compound and the degree of quaternization.
Mechanical Stability The ability of the resin to withstand physical stress. The degree of cross-linking.

| Chemical Stability | The resistance of the resin to chemical degradation. | The inherent stability of the polymer backbone and functional groups. |

Polymers and copolymers derived from this compound have potential applications in various specialty chemical formulations. The pyridine moiety can impart adhesive properties, making these polymers useful as components in coatings and adhesives to enhance bonding to various substrates. researchgate.net

Furthermore, the ability of the pyridine nitrogen to be quaternized opens up applications in formulations requiring cationic polyelectrolytes. researchgate.net These can be used as flocculants in water treatment, as components in personal care products, or as dispersing agents in various industrial formulations. The presence of the methyl carboxylate group can also influence the solubility and compatibility of the polymer in different solvent systems, allowing for its incorporation into a wide range of formulations.

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like Methyl 5-ethenylpyridine-3-carboxylate, both high-performance liquid chromatography and gas chromatography serve distinct analytical purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally stable compounds like this compound. Traditional synthesis methods can yield purities in the range of 80-90%, with potential side reactions necessitating robust analytical separation to quantify the main component and any regioisomers or byproducts. smolecule.com A validated reverse-phase HPLC (RP-HPLC) method is typically developed to ensure selectivity, precision, and accuracy. ptfarm.pl The method validation process confirms that the technique can reliably separate the target analyte from potential impurities. ptfarm.pl

Table 1: Representative HPLC Parameters for Purity Analysis of Pyridine (B92270) Carboxylate Derivatives
ParameterConditionPurpose
ColumnOctadecyl (C18), 250 x 4.0 mm, 5 µmProvides separation based on hydrophobicity. ptfarm.pl
Mobile PhaseAcetonitrile / Phosphate Buffer (pH 2.0)Gradient elution allows for the separation of compounds with a range of polarities. ptfarm.pl
DetectionUV at 239 nmDetects the pyridine ring chromophore. ptfarm.pl
Flow Rate1.0 mL/minEnsures optimal separation and peak shape.
Internal StandardPhenacetinUsed for accurate quantification by correcting for injection volume variations. ptfarm.pl

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic compounds. nih.gov While this compound itself has limited volatility, GC is essential for analyzing volatile precursors, impurities, or degradation products, such as the related compound 3-ethenylpyridine. nih.gov Headspace analysis, often coupled with solid-phase microextraction (SPME), is a common technique to extract volatile analytes from a sample matrix before injection into the GC system. nih.govescholarship.org This approach is particularly useful for detecting trace levels of volatile compounds. nih.gov

Table 2: Typical GC Conditions for Analysis of Volatile Pyridines
ParameterConditionPurpose
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for separating a wide range of volatile compounds. farmaciajournal.com
Carrier GasHelium at 1.2 mL/minInert gas that carries the sample through the column. frontiersin.org
Inlet Temperature250-260°CEnsures rapid volatilization of the sample upon injection. escholarship.orgfrontiersin.org
Oven ProgramInitial 60°C, ramp to 260°CA temperature gradient separates compounds based on their boiling points. frontiersin.org
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides identification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide both qualitative and quantitative information with high sensitivity and specificity.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. mdpi.com As analytes elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for positive identification by comparison to spectral libraries. farmaciajournal.com For quantification, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be used to achieve low detection limits. escholarship.org This technique is invaluable for confirming the identity of volatile impurities or related substances in a sample. farmaciajournal.com

Table 3: GC-MS Parameters for Volatile Analyte Identification
ParameterSettingPurpose
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass AnalyzerSingle Quadrupole or Triple Quadrupole (QqQ)A single quadrupole is used for scanning and library matching, while a QqQ is used for high-sensitivity targeted analysis (MS/MS). escholarship.org
Scan Range35-450 amuCovers the expected mass range for the target analytes and their fragments. frontiersin.org
Source Temperature230°CMaintains analytes in the gas phase within the ion source. farmaciajournal.com

LC-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing this compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations. researchgate.net The first stage of mass analysis (MS1) isolates the parent ion of the target compound, which is then fragmented. The second stage (MS2) analyzes these specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and improves detection limits. mdpi.com

Table 4: Representative LC-MS/MS Parameters for Target Analysis
ParameterSettingPurpose
Ionization SourceElectrospray Ionization (ESI), Positive ModeEfficiently ionizes polar compounds like pyridine derivatives. nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis. mdpi.com
Parent Ion (Q1)[M+H]⁺The protonated molecular ion of the analyte. nih.gov
Product Ion (Q3)Specific fragment ionsCharacteristic fragments used for confirmation and quantification.
Collision GasArgonUsed to induce fragmentation in the collision cell.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.com This can enhance volatility for GC analysis or improve ionization efficiency for MS detection.

For GC analysis of compounds containing polar functional groups like carboxylic acids, derivatization is often necessary to make them sufficiently volatile and thermally stable. research-solution.com Common strategies include:

Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com

Alkylation (Esterification): This involves converting carboxylic acids into their more volatile ester forms. research-solution.com Reagents such as dimethylformamide-dialkylacetals can be effective for this transformation. gcms.cz

For LC-MS analysis, derivatization can be employed to enhance the ionization efficiency of the target analyte. For instance, pyridine-carboxylate derivatives of certain molecules have been shown to exhibit strong signals in positive-ion ESI-MS, leading to improved sensitivity. nih.gov Converting a hydroxyl group to a picolinoyl ester, for example, can create a derivative that ionizes more readily, allowing for more sensitive detection. researchgate.net

Table 5: Derivatization Strategies for Analytical Enhancement
TechniqueReagent TypeExample ReagentPurpose
GCSilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability by replacing active hydrogens. sigmaaldrich.com
GCAlkylationDMF-DMA (Dimethylformamide dimethyl acetal)Converts carboxylic acids to methyl esters, increasing volatility. gcms.cz
LC-MSAcylationPicolinic AcidImproves ionization efficiency and sensitivity in positive ESI mode. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 5-ethenylpyridine-3-carboxylate?

Methodological Answer: The compound can be synthesized via esterification or alkylation of pyridine derivatives. A typical approach involves refluxing precursor aldehydes with catalysts like piperidine in ethanol or methanol. For example, benzylidene intermediates can be reduced or dehydrogenated using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the final product . Recrystallization from methanol or ethanol is often employed for purification .

Key Reaction Steps Conditions Reference
Formation of benzylidene intermediatesPiperidine catalysis, ethanol, reflux
Dehydrogenation with DDQBenzene, 18–22 h reflux
PurificationRecrystallization (MeOH/EtOH)

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR : Protons on the pyridine ring and ethenyl group appear as distinct multiplets (δ 6.5–8.5 ppm for aromatic protons; δ 4.5–5.5 ppm for ethenyl CH₂). The methyl ester typically resonates as a singlet near δ 3.7 ppm .
  • IR : The ester carbonyl (C=O) shows a strong absorption at ~1730 cm⁻¹ .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms the molecular ion peak at m/z 163.0546 (calculated for C₉H₉NO₂) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
  • Spill Management : Collect spills using inert absorbents (e.g., silica gel) and dispose of in sealed containers .
  • First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional parameters. For example:

  • Pyridine ring planarity and ethenyl group geometry can be validated against calculated values .
  • Hydrogen bonding patterns (e.g., C–H···O interactions) are mapped using graph-set analysis to confirm packing motifs .
Crystallographic Parameters Tools Reference
RefinementSHELXL (high-resolution data)
VisualizationORTEP-3 (GUI for molecular diagrams)
Hydrogen Bond AnalysisGraph-set theory (Etter formalism)

Q. How can diastereoselective synthesis of related esters inform reaction optimization?

Methodological Answer: Diastereoselectivity in pyridine carboxylates is achieved via chiral auxiliaries or catalytic asymmetric synthesis . For example:

  • Piperidine-catalyzed reactions in ethanol yield trans-configured products due to steric hindrance .
  • Monitoring reaction progress via TLC or HPLC ensures enantiomeric excess (>90%) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

  • NMR/IR Discrepancies : Compare experimental spectra with DFT-calculated vibrational frequencies or chemical shifts (e.g., using Gaussian or ORCA software).
  • Mass Spec Validation : Cross-check isotopic patterns with theoretical simulations (e.g., Isotope Pattern Calculator) .
  • Crystallographic Validation : Use X-ray data as a "gold standard" to confirm bond geometries conflicting with computational models .

Q. How does hydrogen bonding influence the compound’s stability in crystal lattices?

Methodological Answer: Hydrogen bonds (e.g., C–H···O or N–H···O) stabilize crystal packing by forming R₂²(8) or R₁²(6) motifs. Graph-set analysis quantifies these interactions, revealing how substituents like the ethenyl group alter lattice energy . For example, bulky groups may disrupt H-bonding networks, reducing crystallinity .

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Reactant of Route 1
Reactant of Route 1
Methyl 5-ethenylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-ethenylpyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.